(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid” is a chemical compound with the molecular formula C7H6BNO4 . It has an average mass of 178.938 Da and a monoisotopic mass of 179.038986 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BNO4/c10-7-9-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H, (H,9,10) . This indicates the presence of a boronic acid group attached to a 2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl moiety .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Boron Clusters and Frameworks
Research on oxo boron clusters, including those similar to (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid, has shown significant advancements in creating new open-framework compounds with potential applications in catalysis, nonlinear optics, display, and lighting devices. These compounds, due to their unique structural properties, can form layered and three-dimensional structures with interesting optical characteristics, suggesting their usefulness in a variety of scientific and technological fields (Lin & Yang, 2011).
Antioxidant Activity Analysis
In the context of determining antioxidant activity, compounds like (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid might be relevant in assays such as ABTS/PP decolorization. These assays are crucial for understanding the antioxidant capacity of various substances and could be applied to study the antioxidative properties of boronic acid derivatives. This application is important in fields ranging from food engineering to medicine, where antioxidant properties are crucial for health and preservation (Ilyasov et al., 2020).
Drug Discovery and Pharmacology
Boronic acid compounds, including (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid, have been highlighted for their potential in drug discovery due to their unique properties, such as enhancing drug potency or improving pharmacokinetics. The incorporation of boronic acids into medicinal chemistry has led to the FDA approval of several boronic acid drugs, with many others in clinical trials, showcasing their significance in therapeutic developments (Plescia & Moitessier, 2020).
Enzymatic Remediation of Pollutants
Enzymatic approaches using redox mediators have shown promise in degrading recalcitrant organic pollutants, an area where boronic acid derivatives could play a role. The efficiency of pollutant degradation by enzymes such as laccases and peroxidases can be significantly enhanced in the presence of redox mediators, suggesting a potential application for boronic acid derivatives in environmental remediation (Husain & Husain, 2007).
Chemical Sensors
Boronic acid-based sensors, particularly those with double recognition sites, have been developed for high-affinity and selective recognition of various analytes, including carbohydrates and ions. The synergistic working of double recognition sites in such sensors could improve their performance, making them valuable tools in analytical chemistry and diagnostics (Bian et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
(2-oxo-3H-1,3-benzoxazol-6-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO4/c10-7-9-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVOCDSNUZULP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)O2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731603 |
Source
|
Record name | (2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid | |
CAS RN |
1016644-38-4 |
Source
|
Record name | (2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.